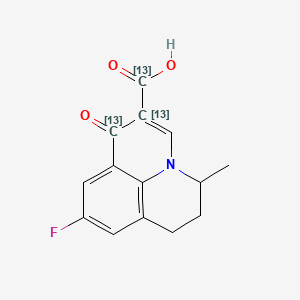

Flumequine-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Flumequina-13C3 es un antibiótico quimioterapéutico sintético que pertenece a la clase de fármacos de las fluoroquinolonas. Es un compuesto marcado, específicamente diseñado para su uso en investigación científica y aplicaciones analíticas. El compuesto está estructuralmente relacionado con los ácidos nalidíxico y oxolínico y es conocido por sus propiedades antibacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Flumequina-13C3 se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de isótopos de carbono-13 en la molécula de flumequina. La ruta sintética normalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con la preparación de la estructura central de la quinolona.

Marcado isotópico: Los isótopos de carbono-13 se introducen en posiciones específicas del anillo de quinolona.

Ensamblaje final: La quinolona marcada se somete entonces a nuevas modificaciones químicas para obtener el producto final, Flumequina-13C3

Métodos de producción industrial

La producción industrial de Flumequina-13C3 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:

Síntesis a granel: Se hacen reaccionar grandes cantidades de materiales de partida en condiciones controladas.

Purificación: El producto bruto se purifica utilizando técnicas como la cromatografía para eliminar las impurezas.

Control de calidad: El producto final se somete a un riguroso control de calidad para garantizar que cumple los estándares analíticos

Análisis De Reacciones Químicas

Tipos de reacciones

La Flumequina-13C3 se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el compuesto en formas reducidas.

Sustitución: Las reacciones de sustitución implican la sustitución de átomos o grupos específicos dentro de la molécula

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y nucleófilos

Productos principales

Aplicaciones en investigación científica

La Flumequina-13C3 tiene una amplia gama de aplicaciones en investigación científica, entre ellas:

Química: Se utiliza como patrón de referencia en química analítica para la cuantificación de la flumequina en diversas muestras.

Biología: Se emplea en estudios que investigan los efectos biológicos de los antibióticos fluoroquinolónicos sobre los procesos celulares.

Medicina: Se utiliza en estudios farmacocinéticos para comprender el metabolismo y la distribución de los antibióticos fluoroquinolónicos en el organismo.

Industria: Se aplica en el desarrollo de nuevos agentes antibacterianos y en el control de calidad de productos farmacéuticos

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Flumequine-13C3 is instrumental in pharmacokinetic research due to its ability to serve as a tracer in biological systems. Its isotopic labeling allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) in various organisms.

Case Study: Uptake and Distribution in Lumpfish

A study conducted on lumpfish (Cyclopterus lumpus) examined the pharmacokinetics of flumequine. The research revealed that after administering flumequine at a dose of 25 mg/kg, the peak plasma concentration (Cmax) was 2.77 µg/ml, reached at 7.7 hours post-administration (Tmax), with an elimination half-life (t1/2β) of 22 hours. The area under the curve (AUC) for flumequine was calculated as 104.3 h µg/ml . The study provided critical insights into the effective dosing regimens necessary for treating bacterial infections in aquaculture.

| Parameter | Flumequine |

|---|---|

| Cmax (µg/ml) | 2.77 |

| Tmax (hours) | 7.7 |

| t1/2β (hours) | 22 |

| AUC (h µg/ml) | 104.3 |

Environmental Monitoring

This compound is also utilized in environmental studies to assess the presence and impact of fluoroquinolone antibiotics in aquatic ecosystems. Its stable isotope labeling enhances detection methods such as liquid chromatography-mass spectrometry (LC-MS).

Case Study: Occurrence in Aquatic Products

A preliminary investigation assessed the occurrence and health risks associated with flumequine in imported Pangasius catfish products in Thailand. The study utilized this compound as an internal standard for quantifying flumequine levels, revealing significant contamination levels that raised concerns about food safety and public health .

Veterinary Medicine

In veterinary medicine, formulations containing flumequine have been employed to treat various bacterial infections, particularly urinary tract infections in animals. This compound serves as a reference compound for developing and validating analytical methods to ensure the safety and efficacy of these treatments.

Mechanistic Studies

Research has indicated that flumequine exhibits antimicrobial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. In vivo studies demonstrated that flumequine significantly increased survival rates in rat models suffering from urinary tract infections induced by Proteus vulgaris .

Toxicological Research

This compound has been used in toxicological studies to evaluate its potential carcinogenic effects. A mechanistic study highlighted that flumequine can induce DNA damage in various tissues, suggesting its role as a tumor initiator in laboratory mice . These findings underscore the importance of understanding the risks associated with fluoroquinolone exposure.

Mecanismo De Acción

La Flumequina-13C3 ejerce sus efectos antibacterianos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV, enzimas esenciales para la replicación y la transcripción del ADN. Esta inhibición conduce a la disrupción de los procesos del ADN bacteriano, lo que finalmente provoca la muerte celular. Los objetivos moleculares y las vías implicadas incluyen la unión de Flumequina-13C3 a los sitios activos de estas enzimas, impidiendo su función normal .

Comparación Con Compuestos Similares

Compuestos similares

Ácido nalidíxico: Un antibiótico quinolónico anterior con propiedades antibacterianas similares.

Ácido oxolínico: Otro antibiótico quinolónico estructuralmente relacionado con la Flumequina-13C3.

Ciprofloxacino: Un antibiótico fluoroquinolónico ampliamente utilizado con una actividad antibacteriana más amplia

Singularidad

La Flumequina-13C3 es única debido a su marcado isotópico específico, lo que la hace particularmente valiosa en aplicaciones analíticas y de investigación. La incorporación de isótopos de carbono-13 permite un seguimiento y una cuantificación precisos en diversos estudios, proporcionando información que no es posible con compuestos no marcados .

Actividad Biológica

Flumequine-13C3 is a stable isotopic analogue of flumequine, a fluoroquinolone antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its biological activity against various bacterial pathogens and its utility as an internal standard in analytical chemistry for quantifying flumequine levels in biological samples.

Flumequine is characterized by its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This inhibition disrupts the supercoiling of bacterial DNA, leading to cell death. Flumequine exhibits a broad spectrum of activity against Gram-negative and some Gram-positive bacteria, making it effective in treating infections caused by organisms such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Key Mechanism:

- Inhibition of DNA Gyrase: Disrupts bacterial DNA replication and transcription.

Biological Activity Data

The biological activity of this compound can be summarized through its Minimum Inhibitory Concentrations (MICs) against various bacterial strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 1 - 100 |

| Escherichia coli | 1 - 100 |

| Pseudomonas aeruginosa | 10 - 100 |

| Streptococcus pyogenes | 1 - 50 |

| Klebsiella pneumoniae | 1 - 50 |

| Field isolates of B. hyodysenteriae | 6.25 - 200 |

This table illustrates the effectiveness of flumequine against various pathogens, indicating its potential role in treating infections, particularly in veterinary contexts .

Pharmacokinetics

The pharmacokinetic profile of flumequine reveals important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Oral Bioavailability: Approximately 57% in chickens and ranges from 55.7% to 100% in pre-ruminant calves.

- Peak Plasma Concentration (Cmax): Achieved at approximately 2.77 µg/ml within 7.7 hours after administration.

- Elimination Half-Life (t1/2): Approximately 22 hours.

- Area Under Curve (AUC): Total AUC calculated as 104.3 h µg/ml .

Case Study: Efficacy in Veterinary Medicine

A study conducted on rats demonstrated that administration of flumequine at a dosage of 50 mg/kg significantly improved survival rates in models of urinary tract infections caused by Proteus vulgaris and prostatitis induced by Proteus mirabilis. This highlights the clinical relevance of flumequine in treating bacterial infections in animals .

Environmental Impact Study

Research has indicated that flumequine is prevalent in aquatic environments, particularly near wastewater treatment plants. The study analyzed the presence of fluoroquinolones, including this compound, revealing significant concentrations that raise concerns about environmental impacts and antibiotic resistance development .

Propiedades

IUPAC Name |

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/i11+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-AIGZGMKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC2=C3N1C=[13C]([13C](=O)C3=CC(=C2)F)[13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.